N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Description

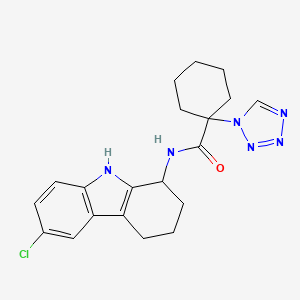

This compound features a 6-chloro-2,3,4,9-tetrahydro-1H-carbazole core linked to a 1-(1H-tetrazol-1-yl)cyclohexanecarboxamide moiety. The carbazole scaffold is a tricyclic structure with a partially saturated cyclohexene ring, while the tetrazole group introduces a heterocyclic aromatic system known for its hydrogen-bonding capacity and metabolic stability . The chloro substituent at position 6 enhances lipophilicity and may influence receptor binding.

Properties

Molecular Formula |

C20H23ClN6O |

|---|---|

Molecular Weight |

398.9 g/mol |

IUPAC Name |

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |

InChI |

InChI=1S/C20H23ClN6O/c21-13-7-8-16-15(11-13)14-5-4-6-17(18(14)23-16)24-19(28)20(9-2-1-3-10-20)27-12-22-25-26-27/h7-8,11-12,17,23H,1-6,9-10H2,(H,24,28) |

InChI Key |

PPFHTEZXZKOEEI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C(=O)NC2CCCC3=C2NC4=C3C=C(C=C4)Cl)N5C=NN=N5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps:

Formation of the Carbazole Core: The carbazole core can be synthesized through a series of cyclization reactions starting from aniline derivatives.

Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.

Attachment of the Cyclohexanecarboxamide Group: This step involves the coupling of the cyclohexanecarboxamide group to the carbazole-tetrazole intermediate using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions could target the tetrazole ring or the carbazole core, potentially leading to the formation of reduced analogs.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could introduce various functional groups at the chloro position.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its structural properties.

Mechanism of Action

The mechanism of action of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it functions as a receptor modulator, it might interact with specific receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Carbazole Derivatives

Key Observations :

- The tetrazole group in the target compound distinguishes it from analogs with simpler carboxamide (OCZ) or benzamide (CAS 110146-03-7) substituents.

- The 6-chloro substituent is shared with OCZ but absent in the methoxy derivative , which instead prioritizes electron-donating effects.

- The 1-oxo group in CAS 424798-07-2 introduces a ketone, altering electronic properties and conformational flexibility compared to the saturated carbazole core .

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data

Analysis :

Pharmacological Potential

- Tetrazole-containing compounds are often bioactive in kinase inhibition or GPCR modulation due to their hydrogen-bonding capacity .

- 6-Chloro analogs (target compound, OCZ) may exhibit enhanced blood-brain barrier penetration compared to methoxy or benzamide derivatives .

Crystallographic and Hydrogen-Bonding Analysis

Biological Activity

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , and it features a unique combination of a carbazole moiety and a tetrazole group. The presence of the chloro substituent at the 6-position of the carbazole enhances its biological activity by influencing its interaction with biological targets.

Research indicates that this compound interacts with various enzymes and proteins, modulating key metabolic pathways and cellular processes. It has been shown to influence gene expression related to cell growth and differentiation, suggesting its potential as a therapeutic agent in cancer treatment and neuropharmacology .

Biological Activities

The biological activities of this compound include:

- Antitumor Activity : Studies have demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been reported to inhibit cell growth in ovarian carcinoma (PA1) and prostatic carcinoma (PC3 and DU145) with minimum inhibitory concentrations (MICs) ranging from 8–20 µM .

- Neuroprotective Effects : The compound has shown promise in neuroprotection against glutamate-induced neuronal injury. Its antioxidative properties may contribute to this effect, with studies indicating significant neuroprotective activity at concentrations as low as 3 µM .

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

- Antiproliferative Studies : A series of N-substituted carbazoles were synthesized and evaluated for their antiproliferative activity. Compounds similar to this compound demonstrated IC50 values in the nanomolar range (46–75 nM), indicating potent inhibition of cancer cell proliferation .

- Inhibition of Cyclin Dependent Kinases (CDKs) : Research has identified that similar compounds can inhibit CDK activity effectively. This inhibition is crucial in controlling cell cycle progression in cancer cells .

Comparative Analysis

The following table summarizes some structural features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(6-chloro-2,3,4,9-tetrahydrocarbazol-1-yl)-picolinamide | Contains a picolinamide moiety | Antitumor activity with IC50 values < 10 µM |

| N-(2-methylcarbazol)-tetrazole derivative | Lacks chloro substituent | Moderate neuroprotective effects |

| N-(6-chlorocarbazol)-benzamide | Contains benzamide group | Significant anti-inflammatory properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.